2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride
Description
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride is a fluorinated organic compound characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and an acetic acid moiety at the 2-position, forming a hydrochloride salt. This compound is notable for its high purity and utility as a synthetic intermediate in pharmaceutical and agrochemical research . Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. However, commercial availability has been discontinued, suggesting specialized or niche applications .
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)6-3-1-2-5(12-6)4-7(13)14;/h1-3H,4H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXSHFUXQHDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride and Analogs
Key Observations:
- Electronic Effects : The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity and stability against oxidative metabolism compared to the electron-donating ethoxy (-OCH₂CH₃) group in 2-(6-ethoxypyridin-2-yl)acetic acid hydrochloride . This makes the target compound more suitable for targeting hydrophobic binding pockets in proteins .
- The hydrochloride salt mitigates solubility limitations .
- Substituent Position : Pyridin-2-yl vs. pyridin-3-yl substituents (e.g., in the compound from ) alter molecular geometry and hydrogen-bonding interactions. Pyridin-2-yl derivatives may exhibit stronger π-π stacking in aromatic enzyme active sites .
Biological Activity
2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride is a compound characterized by its trifluoromethyl group attached to a pyridine ring, which significantly influences its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and drug development.
- Molecular Formula : C₇H₈ClF₃N₃O₂
- Molar Mass : Approximately 249.61 g/mol
- Structure : The compound features a pyridine ring with a trifluoromethyl substituent at the 6-position and an acetic acid moiety.
The biological activity of 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's potency and selectivity, allowing it to modulate enzyme activity and receptor interactions effectively. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit lysyl oxidase-like enzymes, which are implicated in fibrotic diseases and cancer progression.
- Antimicrobial Activity : Studies indicate that the compound exhibits selective antimicrobial effects against various pathogens, including Chlamydia species, by disrupting critical metabolic pathways .
Antimicrobial Activity
Research has demonstrated that 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride possesses significant antimicrobial properties. The following table summarizes its activity against selected pathogens:
Case Studies
- Chlamydial Infections : A study evaluated the efficacy of the compound in HEp-2 cells infected with C. trachomatis. Results showed a reduction in inclusion size and number, indicating effective antimicrobial activity without significant cytotoxicity .
- Fibrosis Models : In vitro studies on fibroblast cultures indicated that the compound inhibited lysyl oxidase-like enzymes, leading to reduced collagen deposition, suggesting potential therapeutic applications in fibrotic diseases.
Pharmacological Applications
The unique structure of 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride makes it a valuable candidate for drug development:
- Drug Discovery : Its ability to enhance pharmacokinetic properties makes it suitable for developing new drug candidates targeting various diseases, including infections and fibrotic disorders.
- Research Applications : The compound serves as a building block in synthesizing more complex molecules with potential therapeutic effects.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions. For example, a fractional factorial design can reduce the number of trials while assessing interactions between variables like pH and reaction time. Response surface methodology (RSM) can further refine yields .
- Key Considerations : Prioritize parameters affecting trifluoromethyl group stability, such as avoiding strong bases that may hydrolyze the CF₃ moiety. Monitor intermediates via LC-MS or NMR to track reaction progress.
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify the pyridine ring substitution pattern and acetic acid linkage. For the hydrochloride salt, FT-IR can confirm protonation via N–H stretches (~2500–3000 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) is ideal for quantifying impurities. Karl Fischer titration ensures low water content, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving the trifluoromethyl-pyridine moiety?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map energy profiles for key steps like nucleophilic substitution or acid-base equilibria. Compare computed activation energies with experimental kinetics to validate pathways. ICReDD’s integrated computational-experimental framework is a proven strategy for reconciling discrepancies .
- Case Study : If experimental yields contradict predicted regioselectivity, simulate transition states to identify steric or electronic factors influencing the 6-position CF₃ group’s reactivity.
Q. What strategies mitigate hygroscopicity-induced instability during biological assays?
- Methodological Answer :
- Handling : Store the compound under inert atmosphere (N₂/Ar) with desiccants (e.g., molecular sieves). Use anhydrous DMSO for stock solutions to minimize water uptake .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS. If decomposition occurs, consider counterion exchange (e.g., to a less hygroscopic tosylate salt) without altering bioactivity .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in medicinal chemistry?
- Methodological Answer :
- Scaffold Modification : Replace the acetic acid group with bioisosteres (e.g., tetrazole, sulfonamide) to enhance metabolic stability. Introduce substituents at the pyridine 4-position to probe steric effects .
- Data Integration : Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (logP, pKa) with in vitro activity. Validate targets via SPR or cryo-EM if binding affinities conflict with cellular assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental pKa values for the acetic acid moiety?
- Methodological Answer :
Validate computational models by benchmarking against structurally similar compounds (e.g., 3-pyridylacetic acid derivatives) with known pKa values .
Experimentally determine pKa via potentiometric titration in a mixed solvent system (e.g., water/DMSO) to account for solubility limitations.
Reconcile differences by adjusting solvation models in simulations (e.g., COSMO-RS) .
Application-Oriented Questions
Q. What role does this compound play in developing PET radiotracers targeting neurological disorders?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁸F into the trifluoromethyl group via late-stage isotopic exchange. Optimize reaction conditions (e.g., K₂.2.2/K¹⁸F) to achieve high molar activity (>50 GBq/μmol) .
- In Vivo Validation : Perform biodistribution studies in rodent models using microPET imaging. Compare uptake in target vs. non-target tissues to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
